molecular formula C20H26O2 B8553372 4-(4-Octan-2-yloxyphenyl)phenol

4-(4-Octan-2-yloxyphenyl)phenol

Cat. No.: B8553372
M. Wt: 298.4 g/mol
InChI Key: NVWSKZDCJFORNE-UHFFFAOYSA-N
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Description

4-(4-Octan-2-yloxyphenyl)phenol is a biphenyl derivative featuring a phenol group at the para position of one benzene ring and a branched octyl ether substituent (octan-2-yloxy) at the para position of the adjacent ring. Its molecular formula is C₂₀H₂₆O₂, with a molecular weight of 298.42 g/mol. The octan-2-yloxy group introduces hydrophobicity, influencing solubility, reactivity, and environmental behavior. This compound is structurally related to alkylphenols and biphenyl derivatives, which are studied for applications in surfactants, polymer stabilizers, and nonlinear optical (NLO) materials .

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-(4-octan-2-yloxyphenyl)phenol

InChI

InChI=1S/C20H26O2/c1-3-4-5-6-7-16(2)22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-16,21H,3-7H2,1-2H3

InChI Key

NVWSKZDCJFORNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-(4-Octan-2-yloxyphenyl)phenol and Analogs
Compound Molecular Formula Molecular Weight (g/mol) log P Solubility (Water) Melting Point (°C)
This compound C₂₀H₂₆O₂ 298.42 ~5.2* Low (<1 mg/L) 80–85†
4-Phenylphenol (Biphenyl-4-ol) C₁₂H₁₀O 170.21 3.1 0.3 g/L 165–168
4-tert-Octylphenol C₁₄H₂₂O 206.32 4.8 12 mg/L 82–85
Phenyl Benzoate (CAS 122-79-2) C₁₃H₁₀O₂ 198.22 2.9 Insoluble 70–72

*Estimated via analog comparison (e.g., 4-tert-octylphenol) . †Predicted based on alkyl chain branching.

Key Observations :

  • The octan-2-yloxy group in this compound increases hydrophobicity (log P ~5.2) compared to 4-phenylphenol (log P 3.1) and phenyl benzoate (log P 2.9) .
  • Branched alkyl chains (e.g., octan-2-yloxy vs. tert-octyl) reduce crystallinity, leading to lower melting points than linear analogs .

Environmental and Toxicological Behavior

Table 2: Environmental Fate and Toxicity
Compound Biodegradability EC50 (Daphnia magna, mg/L) Endocrine Disruption Potential
This compound Low* ~0.1–1.0† Moderate‡
4-tert-Octylphenol Low 0.32 High
4-Phenylphenol Moderate 2.5 Low

*Inferred from branched alkylphenol resistance to microbial degradation . †Estimated based on structural similarity to 4-tert-octylphenol .

Key Observations :

  • Branched alkylphenols (e.g., 4-tert-octylphenol and this compound) exhibit lower biodegradability and higher toxicity than linear analogs .
Nonlinear Optical (NLO) Properties:

While this compound lacks direct NLO studies, analogs like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–4) demonstrate high hyperpolarizability (β, γ) and low HOMO-LUMO gaps (~3.5 eV) due to π-conjugation. The octan-2-yloxy group may enhance solubility in organic solvents, making it suitable for optoelectronic coatings .

Surfactant Potential:

Compared to 4-tert-octylphenol (a known surfactant precursor), the biphenyl core in this compound could improve thermal stability but reduce critical micelle concentration (CMC) due to increased hydrophobicity .

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